5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
This compound features a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3 and a phenyl group at position 2. The triazolone ring is linked via an ethyl chain to a thiophene-2-sulfonamide moiety, with a chlorine atom at position 5 of the thiophene ring. Structural elucidation of such compounds often employs X-ray crystallography tools like SHELXL and WinGX, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c18-14-8-9-15(26-14)27(24,25)19-10-11-21-17(23)22(13-4-2-1-3-5-13)16(20-21)12-6-7-12/h1-5,8-9,12,19H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUASNLCHTDGSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antibacterial and antifungal properties. Research indicates that derivatives of the triazole class often show enhanced activity against various pathogens. For instance:
- Antifungal Activity : Studies have shown that triazole derivatives demonstrate significant antifungal effects against strains such as Aspergillus flavus and Candida albicans, often surpassing the efficacy of conventional antifungals like fluconazole .
- Antibacterial Activity : Compounds similar to 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide have been reported to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing lower minimum inhibitory concentrations (MICs) than established antibiotics .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis.
- The triazole moiety can interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Study on Triazole Derivatives : A review highlighted the effectiveness of various triazole derivatives against fungal pathogens, with some exhibiting MIC values significantly lower than traditional antifungal agents .
- Hybrid Compounds : Research on hybrid compounds combining quinolone and triazole structures showed enhanced antibacterial properties compared to their individual components. This suggests that similar strategies could be applied to enhance the efficacy of compounds like 5-chloro-N-(2-(3-cyclopropyl...) through structural modifications .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Triazolone Class
Triazolone derivatives are characterized by their heterocyclic core, which can be modified to tune biological activity. Key structural variations include substituents on the triazolone ring and the nature of the appended functional groups.
Table 1: Structural and Functional Comparison of Triazolone Derivatives
| Compound Name | Triazolone Substituents | Appended Group | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound | 3-cyclopropyl, 4-phenyl | Thiophene-2-sulfonamide | ~439.9 (calculated) | Hypothesized herbicidal |
| Carfentrazone-ethyl | 3-ethyl, 4-phenyl | Ethyl ester | 412.3 | Broadleaf weed control |
| Sulfentrazone | 3-difluoromethyl, 4-phenyl | Trifluoromethyl sulfonamide | 387.3 | Soil-applied herbicide |
Key Findings :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to ethyl or difluoromethyl groups in carfentrazone-ethyl and sulfentrazone, respectively .
Sulfonamide-Containing Analogues
Sulfonamides are critical in medicinal and agrochemical research due to their ability to inhibit enzymes like carbonic anhydrase or acetolactate synthase (ALS).
Table 2: Comparison of Sulfonamide Derivatives
| Compound Name | Core Structure | Sulfonamide Substituent | Bioactivity |
|---|---|---|---|
| Target Compound | Triazolone | 5-chlorothiophene-2-sulfonamide | Unknown (potential ALS inhibitor) |
| Sulfamethoxazole | Isoxazole | 5-methyl-1,2-oxazole | Antibacterial |
| Furosemide | Anthranilic acid | Chlorinated benzene | Diuretic |
Key Findings :
- The 5-chlorothiophene group in the target compound may confer unique electronic effects, influencing binding affinity to target enzymes compared to simpler sulfonamides.
Lumping Strategy for Functional Group Analysis
As per the lumping strategy (grouping structurally similar compounds), the target compound shares reactivity patterns with other triazolones and sulfonamides. For example, the triazolone core undergoes hydrolysis under acidic conditions, while sulfonamide groups participate in hydrogen bonding—critical for target interactions .
Biological Activity
5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. It features a thiophene ring, a sulfonamide group, and a triazole moiety, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal effects, and presents relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.88 g/mol . The presence of multiple functional groups contributes to its potential biological activity.
Antibacterial Activity
The compound exhibits significant antibacterial properties. Its structure allows it to interact with bacterial enzymes or cell membranes effectively. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by mimicking para-amino benzoic acid (PABA), crucial for folate synthesis in bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-chloro-N-(2-(3-cyclopropyl... | 12.5 | E. coli |
| Sulfonamide derivatives | 25 | S. aureus |
| Control (Amoxicillin) | 8 | Various |
This table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains .
Antifungal Activity
Research indicates that the compound also possesses antifungal activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| 5-chloro-N-(2-(3-cyclopropyl... | 10 | Candida albicans |
| Triazole derivatives | 15 | Aspergillus niger |
| Control (Fluconazole) | 5 | Various |
The above table illustrates the antifungal potency of the compound compared to established antifungal agents .
The biological activity of this compound can be attributed to its structural features:
- Thiophene Ring : Enhances lipophilicity and membrane permeability.
- Sulfonamide Group : Inhibits bacterial folic acid synthesis.
- Triazole Moiety : Disrupts ergosterol biosynthesis in fungi.
Case Studies
Several studies have explored the efficacy of this compound against various pathogens:
- Study on Antibacterial Activity : A study published in MDPI demonstrated that derivatives of this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to traditional antibiotics .
- Antifungal Efficacy : Research highlighted in NCBI indicated that compounds with similar structural features exhibited potent antifungal activity against resistant strains of fungi .
- Cytotoxicity Assessment : A study assessing the cytotoxicity against cancer cell lines revealed that this compound could inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .
Q & A
What are the standard synthetic routes for 5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide?
Basic
The synthesis typically involves multi-step organic reactions:
Chlorination : Introduction of chlorine at the 5-position of thiophene-2-sulfonamide (e.g., using SOCl₂ or Cl₂ gas under controlled conditions).
Triazole Formation : Cyclocondensation of hydrazine derivatives with cyclopropanecarbonyl chloride to form the 1,2,4-triazol-5-one core.
Coupling : Reaction of the thiophene sulfonamide with the triazole-ethyl intermediate via nucleophilic substitution or amide coupling.
Purification : Column chromatography or recrystallization to isolate the final product.
Characterization employs IR, NMR, and mass spectrometry to confirm structural integrity .
Which spectroscopic methods are critical for confirming the structure of this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, triazole C=N at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅ClN₄O₃S₂) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.
- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., cyclopropane ring formation).
- Reaction Monitoring : TLC or HPLC to track intermediate conversions and minimize side products .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies may arise from:
- Purity Variability : Impurities >5% can skew bioassay results; validate purity via HPLC before testing.
- Assay Conditions : Differences in cell lines (e.g., HCT-116 vs. HeLa) or incubation times.
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
What bioassays are commonly used to evaluate its pharmacological potential?
Basic
Standard assays include:
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
- Anticancer Screening : NCI-60 panel for cytotoxicity across 60 cancer cell lines.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Advanced
Methodology involves:
Functional Group Modifications : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) to assess steric effects.
Docking Studies : Use software (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., EGFR kinase).
Pharmacokinetic Profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and bioavailability (Caco-2 permeability).
Prioritize derivatives with >50% inhibition in primary screens for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
